5,6-Dichloro-1,3-benzoxazole
Overview
Description
5,6-Dichloro-1,3-benzoxazole is a heterocyclic aromatic compound characterized by a benzene ring fused to an oxazole ring, with chlorine atoms substituted at the 5th and 6th positions. This compound is part of the benzoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
5,6-Dichloro-1,3-benzoxazole is a derivative of benzoxazole, a heterocyclic aromatic compound . The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Mode of Action
It is known that benzoxazole derivatives have a wide range of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, and more . These activities suggest that this compound may interact with multiple targets in the cell, leading to various changes.
Biochemical Pathways
Benzoxazole derivatives have been found to inhibit GlcN-6-P synthase, an enzyme involved in the formation of UDP-N-acetylglucosamine (UDP-GlcNAc), the major intermediate in the biosynthesis of all amino sugar containing macromolecules in prokaryotic and eukaryotic cells . This suggests that this compound may affect similar biochemical pathways.
Result of Action
Given the wide range of activities of benzoxazole derivatives, it is likely that the compound has multiple effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
5,6-Dichloro-1,3-benzoxazole has been found to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Cellular Effects
Benzoxazole derivatives have been shown to exhibit a wide range of biological activities including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties . These effects suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets . This includes binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzoxazole derivatives have been synthesized and evaluated for their pharmacological activities . This suggests that the effects of this compound may change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function.
Dosage Effects in Animal Models
Benzoxazole derivatives have been evaluated for their pharmacological activities , suggesting that the effects of this compound may vary with dosage.
Metabolic Pathways
Benzoxazole derivatives have been found to interact with key biological targets , suggesting that this compound may be involved in various metabolic pathways.
Transport and Distribution
The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets , suggesting that this compound may interact with transporters or binding proteins and may have effects on its localization or accumulation.
Subcellular Localization
The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets , suggesting that this compound may be directed to specific compartments or organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichloro-1,3-benzoxazole typically involves the condensation of 2-aminophenol with chlorinated aromatic aldehydes. One common method includes the use of 2-aminophenol and 5,6-dichlorosalicylaldehyde under acidic conditions to form the desired benzoxazole derivative . The reaction is often carried out in the presence of catalysts such as titanium tetraisopropoxide (TTIP) and mesoporous titania-alumina mixed oxide (MTAMO) at moderate temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced catalytic systems to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dichloro-1,3-benzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) and titanium tetraisopropoxide (TTIP) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are employed under mild conditions.
Major Products:
Substitution Products: Various substituted benzoxazole derivatives depending on the nucleophile used.
Oxidation Products: Quinone derivatives.
Reduction Products: Dihydrobenzoxazole derivatives.
Scientific Research Applications
5,6-Dichloro-1,3-benzoxazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer, anti-inflammatory, and antioxidant activities.
Industry: Utilized in the development of pharmaceuticals and functional materials.
Comparison with Similar Compounds
Benzoxazole: The parent compound with a similar structure but without chlorine substitutions.
5-Chloro-1,3-benzoxazole: A mono-chlorinated derivative with different biological activities.
6-Chloro-1,3-benzoxazole: Another mono-chlorinated derivative with unique properties.
Uniqueness: 5,6-Dichloro-1,3-benzoxazole is unique due to the presence of two chlorine atoms, which enhance its reactivity and biological activity compared to its mono-chlorinated counterparts .
Properties
IUPAC Name |
5,6-dichloro-1,3-benzoxazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMICINUYKWISNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)OC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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